![molecular formula C21H26F3N3O B5558806 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

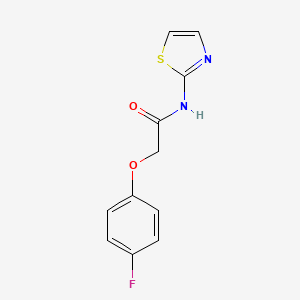

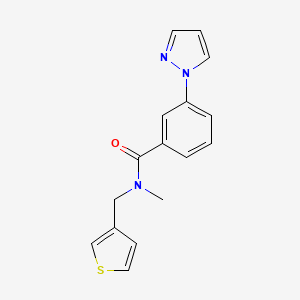

The synthesis of compounds related to 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol involves multi-step chemical reactions. These compounds are synthesized to evaluate their pharmacological properties, including antimicrobial and antimycobacterial activities. For example, novel triazines and quinolines have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. These synthesis processes typically involve nucleophilic substitution reactions and are characterized by the use of IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and CHN analysis for structural elucidation (Patel et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this category is complex, incorporating multiple rings and functional groups. The presence of the piperazine ring offers flexibility in chemical reactions, allowing for various substitutions that can modify the molecule's chemical properties and biological activity. The trifluoromethyl group attached to the quinoline ring enhances the molecule's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

Chemical Reactions and Properties

The chemical reactions involving these compounds are diverse, including cyclocondensation, nucleophilic substitution, and cyclization-alkoxycarbonylation reactions. These reactions are crucial for modifying the molecule's structure to enhance its biological activity or to investigate its chemical properties further. The compounds exhibit antimicrobial and antimycobacterial activities, highlighting their potential as therapeutic agents. The reactions are facilitated by various catalysts and conditions, demonstrating the compounds' reactivity and the potential for further chemical modifications (Rajkumar et al., 2014).

Applications De Recherche Scientifique

Palladium(II) Complexes Synthesis

The reaction of [Pd(CH3CN)2Cl2] with certain ligands, including N-cyclopentyl substituted compounds, results in bidentate (NN') PdCl2 complexes. These complexes exhibit significant catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential in catalysis and polymer chemistry (Sung-Hoon Kim et al., 2014).

Fluoroquinolonecarboxylic Acid Synthesis

The synthesis of fluoroquinolonecarboxylic acid, a compound with potent antibacterial activity both in vivo and in vitro, involves a series of reactions including the use of N-(ethoxycarbonyl)piperazine. This process underscores the importance of such chemical structures in the development of new antibacterial agents (T. Ishizaki et al., 1985).

Enantioseparation of Anti-HIV Quinolone Derivatives

The enantioseparation of several 6-desfluoroquinolones was successfully achieved using polysaccharide-based stationary phases. This study indicates the potential application of such compounds in the treatment of HIV, emphasizing the importance of stereochemistry in pharmaceutical applications (B. Natalini et al., 2011).

Bacterial Topoisomerase Inhibitors

Quinolone and pyridone derivatives are explored as bacterial topoisomerase inhibitors, with a focus on structure-activity relationships. This research is crucial for developing new antibiotics to combat resistant bacterial strains (L. Mitscher, 2005).

Multidentate Bifunctional Organic Ligand Synthesis

The synthesis of di-N,N'-(2-cyano-2-oximinoacetyl)piperazine, a new multidentate bifunctional organic ligand, demonstrates its potential as a versatile building block for coordination and supramolecular chemistry. This highlights the compound's application in the creation of complex molecular architectures (C. Cheadle et al., 2013).

Propriétés

IUPAC Name |

2-[1-cyclopentyl-4-[8-(trifluoromethyl)quinolin-4-yl]piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N3O/c22-21(23,24)18-7-3-6-17-19(8-10-25-20(17)18)26-11-12-27(15-4-1-2-5-15)16(14-26)9-13-28/h3,6-8,10,15-16,28H,1-2,4-5,9,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKORVOSMIFUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2CCO)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-Cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)